![molecular formula C13H18N2O2S B5754734 N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as FC-72, is a chemical compound that has been widely used in scientific research. It is a member of the thioamide family, which has been found to have various biological activities. FC-72 has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide is not fully understood. It has been suggested that N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide may inhibit the activity of enzymes involved in DNA replication and repair, which could lead to the inhibition of tumor growth. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has also been found to inhibit the production of cytokines, which are involved in inflammation. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to decrease the levels of prostaglandins, which are involved in pain and inflammation.
Advantages and Limitations for Lab Experiments
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages for lab experiments. It has been found to have low toxicity and is relatively easy to synthesize. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide is also stable under normal laboratory conditions. However, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to have limited stability in some solvents.
Future Directions
There are several future directions for research on N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide. One direction is to study its potential as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another direction is to study its potential as an anti-viral drug. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to have activity against herpes simplex virus type 1 and type 2, and further studies are needed to determine its potential as a treatment for these infections. Additionally, further studies are needed to determine the mechanism of action of N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide and its potential as a treatment for other diseases, such as inflammation and pain.
Conclusion
In conclusion, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been found to have antitumor, antiviral, anti-inflammatory, and analgesic effects. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide, including its potential as an anti-cancer and anti-viral drug, and its mechanism of action.
Synthesis Methods
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide can be synthesized using different methods, such as the reaction of 2-furylcarbinol with thiophosgene, followed by the reaction of the resulting intermediate with cyclohexanecarboxylic acid. Another method involves the reaction of 2-furylcarbinol with thionyl chloride, followed by the reaction of the resulting intermediate with cyclohexanecarboxylic acid. The yield of N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide using these methods varies from 60% to 80%.
Scientific Research Applications
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been used in various scientific research applications. It has been found to have antitumor activity against various cancer cell lines, such as breast cancer, lung cancer, and leukemia. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been studied for its anti-inflammatory and analgesic effects.
properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h4,7-8,10H,1-3,5-6,9H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJOQFKGXNNDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-ylmethyl)carbamothioyl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
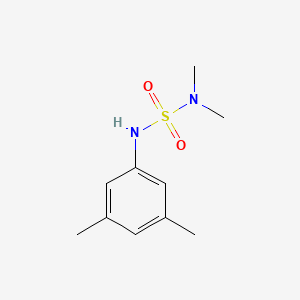
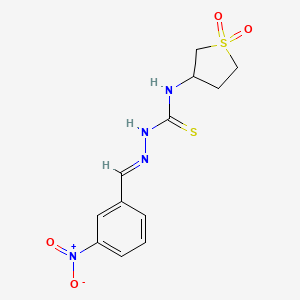
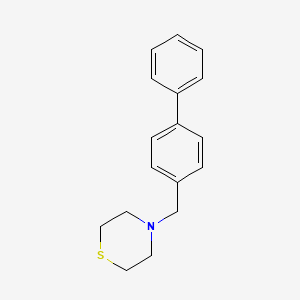
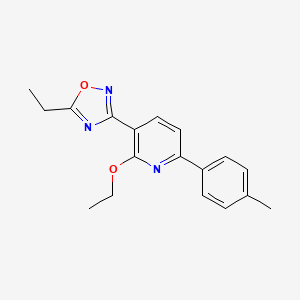
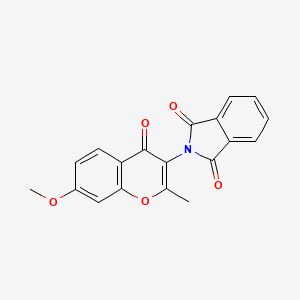
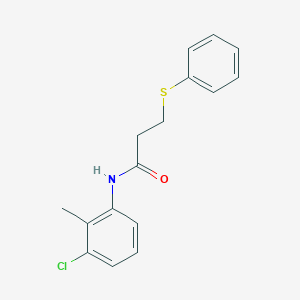
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![3-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5754723.png)
